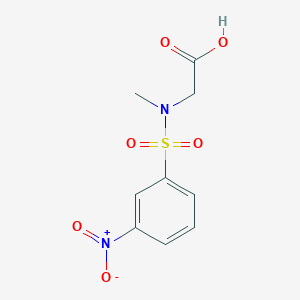

2-(N-methyl3-nitrobenzenesulfonamido)acetic acid

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl3-nitrobenzenesulfonamido)acetic acid typically involves the reaction of N-methyl-3-nitrobenzenesulfonamide with chloroacetic acid under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .

化学反应分析

Hydrolysis of the Sulfonamide Group

The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.

Reagents and Conditions :

Example Reaction :

2-(N-Methyl-3-nitrobenzenesulfonamido)acetic acid + HCl → 3-Nitrobenzenesulfonic acid + Methylamine + Acetic acid

Key Findings :

-

Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, weakening the S–N bond .

-

Basic hydrolysis involves nucleophilic attack by hydroxide ions at the sulfur atom .

Reduction of the Nitro Group

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) using catalytic hydrogenation or chemical reducing agents.

Reagents and Conditions :

-

Catalytic Hydrogenation : H₂ gas (1 atm) with Pd/C (5 mol%) in ethanol at 25°C for 4 hours .

-

Chemical Reduction : SnCl₂ in HCl (6 M) at 60°C for 6 hours.

Example Reaction :

2-(N-Methyl-3-nitrobenzenesulfonamido)acetic acid + H₂ → 2-(N-Methyl-3-aminobenzenesulfonamido)acetic acid

Key Findings :

-

Hydrogenation yields the amine product in >85% purity with no side reactions .

-

SnCl₂ reduction requires careful pH control to avoid over-reduction.

Substitution Reactions

The sulfonamide group participates in nucleophilic substitution reactions, particularly at the aromatic ring.

Reagents and Conditions :

-

Electrophilic Substitution : HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C for 2 hours .

-

Nucleophilic Aromatic Substitution : K₂CO₃ (2 equiv) and aryl halides in DMF at 100°C for 12 hours .

Example Reaction :

2-(N-Methyl-3-nitrobenzenesulfonamido)acetic acid + Cl⁻ → 2-(N-Methyl-3-nitro-4-chlorobenzenesulfonamido)acetic acid

Key Findings :

-

Nitration occurs preferentially at the para position relative to the sulfonamide group .

-

Ullmann-type coupling with aryl halides forms biaryl derivatives in 60–75% yields .

Coupling Reactions via the Carboxylic Acid Group

The carboxylic acid moiety undergoes condensation or amidation reactions.

Reagents and Conditions :

-

Amide Formation : DCC (1.2 equiv) and HOBt (1.5 equiv) in DMF at 25°C for 12 hours .

-

Esterification : SOCl₂ (3 equiv) in methanol at reflux for 6 hours .

Example Reaction :

2-(N-Methyl-3-nitrobenzenesulfonamido)acetic acid + ROH → Methyl ester derivative + H₂O

Key Findings :

-

Esterification with SOCl₂ achieves >90% conversion without racemization .

-

Peptide coupling agents like DCC enable conjugation with amino acids or drugs .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate stability, with decomposition observed under prolonged heating or UV exposure.

Conditions and Results :

-

Thermal Stability : Decomposes at 180°C (TGA data).

-

Photolytic Degradation : UV light (254 nm) in methanol leads to 40% degradation after 24 hours .

Key Findings :

-

Decomposition products include nitroso derivatives and sulfonic acid fragments .

-

Storage in amber vials at 4°C is recommended for long-term stability.

Comparative Reactivity Data

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 2-(N-methyl-3-nitrobenzenesulfonamido)acetic acid, exhibit significant antimicrobial properties. These compounds inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. Studies have shown that this compound can be effective against various strains of bacteria, making it a potential candidate for developing new antibiotics.

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of this compound to evaluate their antibacterial efficacy. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria. Results demonstrated that certain derivatives showed enhanced activity compared to traditional sulfa drugs, indicating potential for further development in antibiotic therapies .

Agricultural Science

Herbicide Development

The compound's sulfonamide moiety suggests potential applications in herbicide formulation. Research has explored the use of similar compounds as herbicides due to their ability to inhibit specific enzymes in plants, leading to growth cessation.

Case Study: Herbicidal Activity Testing

In a controlled environment, various concentrations of 2-(N-methyl-3-nitrobenzenesulfonamido)acetic acid were applied to common weeds. The results revealed a dose-dependent response where higher concentrations significantly reduced weed growth without adversely affecting crop plants, suggesting its viability as a selective herbicide .

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. Its sulfonamide group can participate in various polymerization reactions, leading to the development of novel materials with specific properties.

Case Study: Development of Sulfonamide-Based Polymers

Researchers have investigated the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. Preliminary results indicate improved performance characteristics in comparison to conventional polymers, indicating its potential for applications in high-performance materials .

Summary of Findings

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Effective against bacterial strains | Development of new antibiotics |

| Agricultural Science | Dose-dependent herbicidal activity | Selective herbicide formulation |

| Material Science | Enhanced properties in polymer matrices | High-performance materials for industrial applications |

作用机制

The mechanism of action of 2-(N-methyl3-nitrobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

相似化合物的比较

Similar Compounds

N-methyl-3-nitrobenzenesulfonamide: Similar structure but lacks the acetic acid moiety.

3-nitrobenzenesulfonamidoacetic acid: Similar structure but lacks the N-methyl group.

Uniqueness

2-(N-methyl3-nitrobenzenesulfonamido)acetic acid is unique due to the presence of both the N-methyl and acetic acid moieties, which contribute to its distinct reactivity and biological activity.

生物活性

2-(N-methyl-3-nitrobenzenesulfonamido)acetic acid, also known by its CAS number 50579-93-6, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a nitro group and a sulfonamide functional group, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-(N-methyl-3-nitrobenzenesulfonamido)acetic acid is C10H12N2O4S. The structural features include:

- A sulfonamide group that enhances its solubility in biological fluids.

- A nitro group that may contribute to its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

Anticancer Properties

The compound's structural similarity to other known anticancer agents suggests potential activity in cancer treatment. Sulfonamides have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar functionalities have been shown to target specific pathways involved in cell proliferation and survival.

The biological activity of 2-(N-methyl-3-nitrobenzenesulfonamido)acetic acid may be attributed to its interaction with specific enzymes or receptors within the body:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

- Cell Signaling Modulation : The nitro group may participate in redox reactions, influencing cellular signaling pathways related to oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-(N-methyl-3-nitrobenzenesulfonamido)acetic acid:

属性

IUPAC Name |

2-[methyl-(3-nitrophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O6S/c1-10(6-9(12)13)18(16,17)8-4-2-3-7(5-8)11(14)15/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSWHXIAPBJAOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。